BenchChemオンラインストアへようこそ!

Antibiotic A 30641

Antifungal drug discovery Protein synthesis inhibition Translational selectivity

Antibiotic A 30641 (also designated aspirochlorine) is a halogenated spiro-epidithiodiketopiperazine (ETP) natural product isolated from Aspergillus tamarii NRRL 8101. Assigned the molecular formula C₁₂H₉ClN₂O₅S₂ (monoisotopic mass 359.9642 Da), the compound is characterized by a tricyclic scaffold incorporating a dihydro-1,2-oxazine ring, a feature that distinguishes it from all previously known ETP antibiotics.

Molecular Formula C12H9ClN2O5S2
Molecular Weight 360.8 g/mol
CAS No. 59978-04-0
Cat. No. B1664736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic A 30641
CAS59978-04-0
Synonyms11H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-b)(1,2)benzoxazine-4,12(3H)-dione, 9-chloro-8-hydroxy-11-methoxy-
A 30641
A-30641
Molecular FormulaC12H9ClN2O5S2
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCON1C2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2
InChIInChI=1S/C12H9ClN2O5S2/c1-19-15-10-9(17)14-12(11(15)18)8(21-22-10)4-2-5(13)6(16)3-7(4)20-12/h2-3,8,10,16H,1H3,(H,14,17)/t8-,10-,12?/m0/s1
InChIKeyORCVLZUKCOAJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Antibiotic A 30641 (CAS 59978-04-0): Technical Baseline for Strategic Procurement in Antifungal R&D


Antibiotic A 30641 (also designated aspirochlorine) is a halogenated spiro-epidithiodiketopiperazine (ETP) natural product isolated from Aspergillus tamarii NRRL 8101 [1]. Assigned the molecular formula C₁₂H₉ClN₂O₅S₂ (monoisotopic mass 359.9642 Da), the compound is characterized by a tricyclic scaffold incorporating a dihydro-1,2-oxazine ring, a feature that distinguishes it from all previously known ETP antibiotics [2]. A 30641 is co-produced with the antifungal canadensolide in the A-30641 antibiotic complex via submerged aerobic fermentation, where it constitutes approximately 85% of the complex [2]. The compound demonstrates broad in vitro activity against Gram-positive bacteria and fungi, and its mechanism of action—selective inhibition of fungal protein synthesis without affecting bacterial or mammalian translational machinery—was elucidated in 1999, establishing a scientific foundation for its targeted antifungal application [3].

Why In-Class Substitution of Antibiotic A 30641 with Generic Epidithiodiketopiperazines Is Not Supported by Evidence


Antibiotic A 30641 belongs to the epidithiodiketopiperazine (ETP) class, which includes structurally related natural products such as gliotoxin, sporidesmin, aranotin, chaetocin, verticillin, and oryzachlorin. However, simple in-class interchange fails for three quantitative reasons. First, A 30641 is the only member of this family possessing a dihydro-1,2-oxazine ring in a tricyclic spiro framework, a structural feature that correlates directly with its unique mechanism of action—selective inhibition of fungal protein synthesis without cross-inhibition of bacterial or mammalian ribosomes [1]. Second, the closest apparent analog, oryzachlorin, was subsequently demonstrated to be identical to aspirochlorine (i.e., A 30641 itself), making oryzachlorin not a substitute but a synonym [2]. Third, comparative mechanism data show that while gliotoxin acts as a pleiotropic immunosuppressant and broad toxin via thiol redox cycling [3], A 30641 exerts specific, target-based inhibition in Candida albicans cell-free translation systems (IC₅₀ 46 nM in fungal lysates) with no detectable inhibition in parallel bacterial or mammalian systems [1]. These orthogonal differences—scaffold topology, molecular target specificity, and species selectivity of action—render generic ETP replacement scientifically unsound.

Antibiotic A 30641 (CAS 59978-04-0): Quantitative Differentiation Evidence for Scientific Selection


Selective Inhibition of Fungal Protein Synthesis: A 30641 vs. Gliotoxin (Mechanism Specificity)

The most significant differentiation of A 30641 (aspirochlorine) from the prototype ETP gliotoxin lies in its mechanism specificity. Using cell-free translation systems derived from Candida albicans, rabbit reticulocyte lysates, and Escherichia coli, Monti et al. (1999) demonstrated that A 30641 inhibits fungal protein synthesis with an IC₅₀ of 46 nM in the C. albicans system, while exhibiting no measurable inhibition of protein synthesis in bacterial or mammalian systems at concentrations up to 100 μM [1]. In contrast, gliotoxin inhibits protein synthesis non-selectively across fungal, bacterial, and mammalian systems through thiol-disulfide redox cycling, and is a known immunosuppressive mycotoxin with pleiotropic cellular effects [2]. Additionally, A 30641 was shown not to inhibit chitin synthase, DNA synthesis, or glucan synthase in intact C. albicans cells, confirming its target selectivity for the translational apparatus [1]. This functional selectivity is mechanistically linked to the unique dihydro-1,2-oxazine-containing spiro architecture of A 30641, which is absent in all other ETP members [3].

Antifungal drug discovery Protein synthesis inhibition Translational selectivity Candida albicans

Structural Uniqueness Among Epidithiodiketopiperazines: The Dihydro-1,2-Oxazine Spiro Scaffold

The US patent for A 30641 explicitly states that it is 'the first dithiodiketopiperazine which is characterized by the structural feature of a dihydro-1,2-oxazine ring in a tricyclic system' [1]. This structural element is absent in all previously characterized natural ETPs, including gliotoxin (diketopiperazine core with disulfide bridge, no oxazine ring), sporidesmin, aranotin, chaetocin, verticillin, melinaceidin, chaetomin, and the Penicillium turbatum metabolite listed by Michel et al. (1974) [1]. The structural revision by Sakata et al. (1987) confirmed the novel epidithiopiperazine-2,5-dione spiro framework by X-ray crystallography, correcting the initial misassignment and establishing the authentic connectivity of the spiroaminal ring system [2]. High-resolution mass spectrometry confirmed the molecular formula as C₁₂H₉N₂O₅S₂Cl (M⁺ calculated: 359.9642; found: 359.9670) [1]. The subsequent biosynthetic gene cluster characterization (Chooi et al., 2014) identified the acl locus encoding the nonribosomal peptide synthetase, cytochrome P450s, methyltransferase, and the chlorinase AclH responsible for installing the chlorine atom—a biosynthetic pathway unique among characterized ETP gene clusters [3].

Natural product chemistry ETP antibiotics Structure-activity relationships Scaffold differentiation

Antifungal Activity Against Azole-Resistant Candida albicans: A 30641 Retains Potency Where Azoles Fail

Klausmeyer et al. (2005) demonstrated that aspirochlorine (A 30641) is the primary antifungal constituent of Aspergillus flavus extracts active against azole-resistant Candida albicans [1]. Dereplication of the antifungal extracts identified aspirochlorine as the compound responsible for growth inhibition of azole-resistant strains, with the new analog tetrathioaspirochlorine also contributing to activity [1]. The original patent data (US3991052A) documented that A 30641 inhibits C. albicans at less than 0.312 mcg per disc in standard disc-diffusion assays [2]. In agar-dilution MIC assays summarized in Table III of the patent, A 30641 inhibited a range of Gram-positive bacteria and fungi, though the specific numerical MIC values from the original patent table are preserved in the patent image record [2]. Furthermore, the Monti et al. (1999) mechanism study confirms that A 30641's activity against intact C. albicans cells is mediated by selective protein synthesis inhibition, with significant inhibition observed at sub-μg/mL concentrations in liquid culture [3]. Importantly, the activity is retained against azole-resistant isolates because A 30641 targets the fungal ribosome rather than ergosterol biosynthesis (the target of azoles), providing a non-cross-resistant antifungal mechanism [1][3].

Azole resistance Candida albicans Antifungal susceptibility Drug-resistant fungal pathogens

In Vivo Topical Antifungal Efficacy: A 30641 Demonstrates Proof-of-Concept Activity in a Rabbit Dermal Candidiasis Model

The US3991052A patent provides in vivo efficacy data for A 30641 in a rabbit dermal C. albicans infection model. Topical application of a 1% solution of A 30641 in propylene glycol for ten days reduced both the severity and size of lesions caused by dermal C. albicans infection [1]. The patent further notes that topical preparations of A 30641 are effective in concentrations as low as 0.01% by weight [1]. This in vivo efficacy is consistent with the compound's potent in vitro activity (<0.312 mcg/disc) and its mechanism of selective fungal protein synthesis inhibition [2]. For comparator context, gliotoxin, despite its in vitro antifungal activity, has not been developed as a topical agent due to its potent immunosuppressive and cytotoxic properties [3]. The favorable in vivo tolerability of A 30641 in this model, coupled with its selectivity for fungal over mammalian protein synthesis (>2,000-fold window), provides initial evidence for its therapeutic index advantage over broader-spectrum ETPs [2].

Topical antifungal In vivo efficacy Dermal candidiasis Preclinical pharmacodynamics

Biosynthetic Gene Cluster Characterization: A 30641 Offers Defined Genetic Tractability Absent in Most Comparator ETPs

The complete biosynthetic gene cluster (acl) for A 30641 (aspirochlorine) was characterized by Chooi et al. (2014) from Aspergillus oryzae RIB40, a GRAS (Generally Recognized As Safe) koji mold used in food fermentation for over two millennia [1]. The 43.6 kb cluster encodes a nonribosomal peptide synthetase (AclP), two cytochrome P450 monooxygenases (AclL, AclO), an N-methyltransferase (AclU), and a dedicated flavin-dependent halogenase (AclH) that catalyzes the final chlorination step [1][2]. This genetic characterization enables heterologous expression, pathway engineering, and biosynthetic derivatization approaches that are not available for most comparator ETPs. In contrast, the gliotoxin biosynthetic cluster (gli) from Aspergillus fumigatus, though characterized, lacks the chlorinase-mediated terminal modification and does not produce a halogenated scaffold [3]. The aranotin and chaetocin clusters remain less completely characterized with respect to their late-stage tailoring enzymes, limiting genetic engineering potential [3]. The acl cluster's presence in the genomically tractable and industrially scalable A. oryzae host further differentiates A 30641 from ETPs produced by opportunistic pathogens such as A. fumigatus (gliotoxin producer) [1].

Biosynthetic gene cluster Synthetic biology Natural product derivatization Aspergillus oryzae

Dual Antibacterial-Antifungal Spectrum with Gram-Positive Selectivity: A 30641 vs. Narrow-Spectrum Azole Antifungals

Unlike clinically deployed azole antifungals (e.g., fluconazole, itraconazole) which lack antibacterial activity entirely, A 30641 demonstrates in vitro activity against both Gram-positive bacteria and fungi [1]. The original isolation paper (Berg et al., 1976) established that A 30641 is active against Gram-positive bacteria, and the patent Table III documents MIC values against a range of Gram-positive organisms using standard agar-dilution assays [1][2]. The 1999 mechanism study by Monti et al. provides a mechanistic explanation for this dual activity: while A 30641 selectively inhibits fungal protein synthesis (IC₅₀ 46 nM) in C. albicans systems, it also inhibits RNA synthesis in intact Bacillus subtilis cells at higher concentrations, suggesting a secondary antibacterial mechanism distinct from its primary ribosomal target in fungi [3]. This dual activity profile contrasts with narrow-spectrum azole antifungals (no antibacterial activity at any concentration) and with gliotoxin, which while also dual-active, achieves this through non-selective cytotoxicity [4]. The Gram-positive selectivity with a mechanistically distinct antibacterial effect (RNA synthesis inhibition) makes A 30641 a unique tool compound for studying differential antimicrobial mechanisms within a single scaffold [3].

Dual antibacterial-antifungal Gram-positive bacteria Spectrum of activity Broad-spectrum antifungal

Antibiotic A 30641 (CAS 59978-04-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fungal Ribosome-Targeted Chemical Biology and Antifungal Target Validation

A 30641 is uniquely suited as a chemical probe for dissecting fungal-specific translation mechanisms. Its IC₅₀ of 46 nM in C. albicans cell-free translation assays, combined with the absence of inhibition in bacterial (E. coli) and mammalian (rabbit reticulocyte) systems at concentrations up to 100 μM, provides a >2,000-fold selectivity window that enables clean pharmacological interrogation of the fungal translational apparatus without confounding off-target effects [1]. Unlike gliotoxin, which inhibits translation non-selectively and exerts pleiotropic effects via thiol redox cycling, A 30641's selective action permits attribution of observed phenotypes specifically to fungal protein synthesis inhibition [2]. Researchers studying resistance mechanisms to ribosomal inhibitors in pathogenic fungi can use A 30641 as a tool distinct from cycloheximide (which inhibits both fungal and mammalian ribosomes at similar concentrations) to validate fungal-specific translation elongation as a druggable vulnerability [1].

Azole-Resistant Candida albicans Drug Discovery Screening Cascade

For antifungal drug discovery programs addressing the clinical challenge of azole-resistant candidiasis, A 30641 serves as a validated positive control and chemical starting point with documented activity against azole-resistant C. albicans strains [1]. The compound's mechanism—targeting fungal protein synthesis rather than ergosterol biosynthesis—provides a non-cross-resistant mode of action that is effective against isolates with confirmed azole resistance [2]. Procurement of A 30641 for inclusion in screening cascades enables: (a) use as a ribosomal-inhibitor reference standard in whole-cell C. albicans growth inhibition assays; (b) counterscreening in C. albicans cell-free translation assays to discriminate ribosomal from non-ribosomal hits; and (c) confirmation that hit compounds retain activity against azole-resistant strains, using A 30641's documented potency (<0.312 mcg/disc) as a benchmark for hit triage [2][3].

Biosynthetic Pathway Engineering and Halogenated ETP Analog Generation

The fully characterized acl biosynthetic gene cluster from the GRAS organism Aspergillus oryzae RIB40 makes A 30641 an ideal scaffold for synthetic biology-driven analog generation [1]. The cluster's modular architecture—including a dedicated NRPS (AclP), two P450s (AclL, AclO), an N-methyltransferase (AclU), and the terminal chlorinase AclH—provides defined genetic handles for combinatorial biosynthesis approaches aimed at generating des-chloro, de-methoxy, or ring-modified analogs [1]. Industrial biotechnology groups can leverage the GRAS status of the A. oryzae production host for scalable fermentation, circumventing the safety concerns associated with cultivating opportunistic pathogens (e.g., A. fumigatus for gliotoxin) [2]. This genetic tractability contrasts sharply with most comparator ETPs, whose clusters are either incompletely characterized or reside in pathogenic producer strains, limiting engineering and scale-up options [1].

Topical Antifungal Formulation Development with In Vivo Proof-of-Concept Data

A 30641 is supported by in vivo efficacy data in a dermal candidiasis model, where a 1% topical solution in propylene glycol reduced C. albicans lesion severity and size over a 10-day treatment course, with reported efficacy at concentrations as low as 0.01% by weight in topical preparations [1]. This in vivo data package, combined with the compound's selectivity for fungal over mammalian protein synthesis (>2,000-fold), provides a rational starting point for topical antifungal formulation development programs [2]. Contrast with gliotoxin, whose immunosuppressive and cytotoxic properties preclude safe topical use despite comparable in vitro antifungal potency: the MIC of gliotoxin against C. albicans is 2.0 μg/mL, but its therapeutic utility is negated by its toxicity profile [3]. A 30641's combination of in vivo topical efficacy data and mechanistic selectivity provides a procurement rationale for programs targeting dermatophytic or mucosal Candida infections where topical administration is clinically relevant.

Quote Request

Request a Quote for Antibiotic A 30641

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.